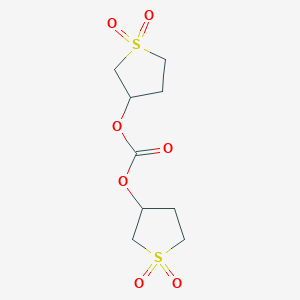![molecular formula C17H19N3O9S B5224193 1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B5224193.png)
1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. It is a piperazine derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate has been studied for its potential use in various scientific research applications. It has been found to have antimicrobial activity against a wide range of microorganisms, including bacteria and fungi. It has also been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells. In addition, it has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate is not fully understood. However, it has been suggested that the compound may act by disrupting the cell membrane of microorganisms, leading to their death. It has also been suggested that the compound may induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory activity of the compound may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of microorganisms, including both gram-positive and gram-negative bacteria. It has also been found to induce apoptosis in cancer cells, leading to their death. In addition, it has been found to inhibit the production of pro-inflammatory cytokines, which may make it useful as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate in lab experiments is its broad-spectrum antimicrobial activity. This makes it useful for testing against a wide range of microorganisms. In addition, its ability to induce apoptosis in cancer cells makes it useful for studying the mechanisms of cancer cell death. However, one limitation of using the compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate. One area of research could focus on further elucidating the compound's mechanism of action, which would help to better understand its biochemical and physiological effects. Another area of research could focus on developing more potent derivatives of the compound, which could have improved antimicrobial, anticancer, or anti-inflammatory activity. Finally, research could focus on developing new methods for synthesizing the compound, which could lead to improved yields or lower costs.
Métodos De Síntesis
The synthesis of 1-(2-furylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate involves the reaction of 2-furylmethylamine with 4-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting compound is then reacted with piperazine in the presence of acetic acid to obtain the desired product. The reaction proceeds under mild conditions and can be completed in a few steps with high yield.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S.C2H2O4/c19-18(20)13-3-5-15(6-4-13)24(21,22)17-9-7-16(8-10-17)12-14-2-1-11-23-14;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFXHGUHRFCUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B5224111.png)
![2-(3-{2-[(4-isobutylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B5224114.png)
![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B5224117.png)
![(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5224120.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5224123.png)

![1-(2-fluorophenyl)-4-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5224131.png)

![6-{[2-(4-chlorophenoxy)ethyl]thio}-9H-purine](/img/structure/B5224143.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5224150.png)

![diethyl [5-(2-methylphenoxy)pentyl]malonate](/img/structure/B5224181.png)
![4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5224198.png)